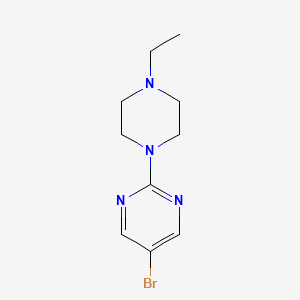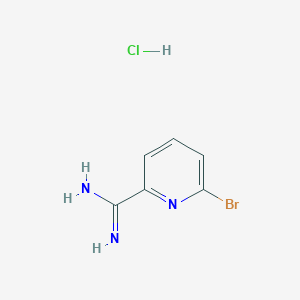
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine
Descripción general
Descripción
The compound "5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine" is a brominated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromine atom in the 5-position indicates that it is a halogenated compound, which can significantly affect its chemical reactivity and biological activity. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals and chemical synthesis .
Synthesis Analysis
The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization. The introduction of a bromine atom can be accomplished using elemental bromine, leading to 5-bromo derivatives . Another example is the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is synthesized from commercially available starting materials through a multi-step process that includes bromination as a key step . These methods highlight the versatility of brominated pyrimidines in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of brominated pyrimidines can be studied using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was investigated using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy. Computational methods such as density functional theory (DFT) can be used to predict molecular geometry, vibrational wavenumbers, and electronic properties. These studies are crucial for understanding the molecular conformation and electronic distribution within the molecule .
Chemical Reactions Analysis
Brominated pyrimidines can undergo a variety of chemical reactions due to the presence of the reactive bromine atom. For instance, the 5-bromo derivative of 2,4-diaminopyrimidine can be cross-coupled with AlMe3 to introduce a methyl group at the 5-position. The reactivity of the bromine atom also allows for the synthesis of various substituted pyrimidine derivatives, which can be tailored for specific applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines are influenced by the substituents on the pyrimidine ring. The presence of a bromine atom can affect the compound's melting point, solubility, and stability. The electronic properties, such as the band gap energy of HOMO and LUMO, indicate the presence of charge transfer within the molecule. These properties are important for the application of these compounds in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
Synthesis and Potential Inhibitors
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine and its derivatives have been utilized in various synthetic processes. For instance, derivatives such as 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), which plays a role in inflammatory processes (Asghari et al., 2016).
Intermediates in Synthesis of Pyrimidines
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine serves as an important intermediate in the synthesis of various pyrimidine compounds. These compounds are key in pharmaceutical and chemical fields due to their versatility. For example, derivatives like 5-(4-bromophenyl)-4, 6-dichloropyrimidine are essential intermediates for synthesizing active compounds with potential applications in these industries (Hou et al., 2016).
Antiviral and Antibacterial Activity
Some derivatives of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine exhibit significant antiviral and antibacterial properties. For example, certain compounds have shown inhibitory activity against retrovirus replication in cell culture, indicating their potential as therapeutic agents in treating viral infections (Hocková et al., 2003).
Synthesis of Polyheterocyclic Ring Systems
Derivatives of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine have been used in the synthesis of new polyheterocyclic ring systems. These systems, due to their complex structure, have potential applications in the development of new pharmaceuticals with diverse therapeutic properties (Abdel‐Latif et al., 2019).
Antitubercular Studies
In the field of antitubercular research, derivatives of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. This research is crucial in the ongoing battle against tuberculosis, a major global health concern (Vavaiya et al., 2022).
Propiedades
IUPAC Name |
5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4/c1-2-14-3-5-15(6-4-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVPUQAKHMQWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)
![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)


